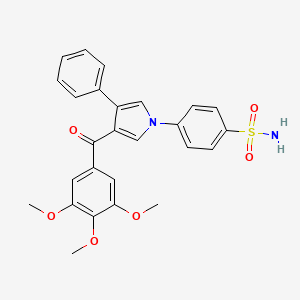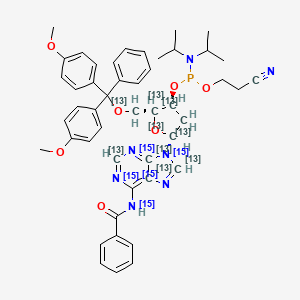
DMT-dA(bz) Phosphoramidite-13C10,15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dA(bz) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is primarily used in the synthesis of DNA. The compound is a derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is significant in scientific research due to its stable isotope labeling, which aids in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-13C10,15N5 involves the protection of the exocyclic amine of deoxyadenosine with a benzoyl group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl group and diisopropylamine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity of the final product. The use of automated synthesizers and controlled environments helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DMT-dA(bz) Phosphoramidite-13C10,15N5 undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Substitution: The cyanoethyl group can be substituted under basic conditions to form the corresponding phosphate.
Deprotection: The DMT and benzoyl groups can be removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or methylamine in water.
Deprotection: Trichloroacetic acid for DMT removal and ammonium hydroxide for benzoyl group removal.
Major Products Formed
The major products formed from these reactions include the fully deprotected deoxyadenosine and its phosphate derivatives .
Scientific Research Applications
DMT-dA(bz) Phosphoramidite-13C10,15N5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Helps in studying DNA-protein interactions and DNA replication mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of synthetic oligonucleotides for various applications .
Mechanism of Action
The compound exerts its effects by incorporating into DNA during synthesis. The labeled isotopes (carbon-13 and nitrogen-15) allow for precise tracking and quantification of the DNA molecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
DMT-dC(bz) Phosphoramidite: Similar in structure but involves cytosine instead of adenine.
DMT-dG(ib) Phosphoramidite: Uses isobutyryl protection for guanine.
DMT-dT Phosphoramidite: Thymine-based phosphoramidite .
Uniqueness
DMT-dA(bz) Phosphoramidite-13C10,15N5 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. The benzoyl protection of the exocyclic amine also offers specific advantages in terms of stability and reactivity during DNA synthesis .
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
871.8 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1 |
InChI Key |
GGDNKEQZFSTIMJ-CZERUFHBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



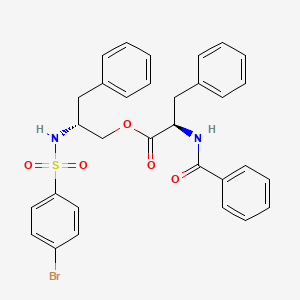

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
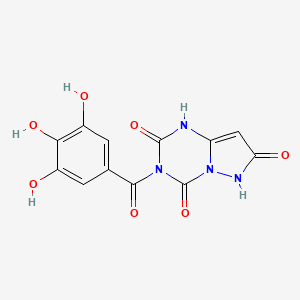

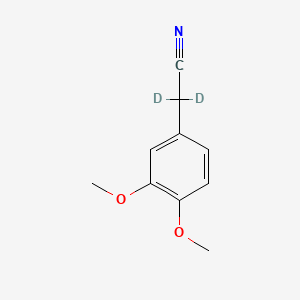

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
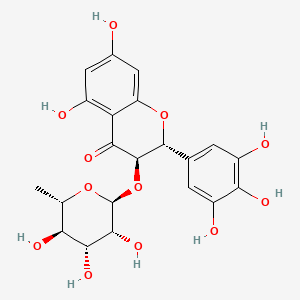
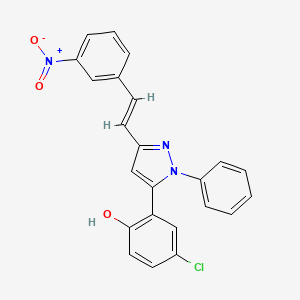
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
